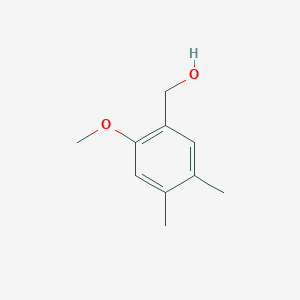

(2-Methoxy-4,5-dimethylphenyl)methanol

Description

Properties

IUPAC Name |

(2-methoxy-4,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(6-11)10(12-3)5-8(7)2/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGZMNJDCCRAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Hydrogenation typically proceeds with palladium on carbon (Pd/C) or Raney nickel as catalysts. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Higher loading accelerates kinetics but risks over-reduction |

| Hydrogen Pressure | 1–3 atm | Elevated pressure improves conversion rates |

| Solvent | Ethanol or Tetrahydrofuran | Polar aprotic solvents enhance substrate solubility |

| Temperature | 25–50°C | Mild conditions prevent side reactions |

A representative procedure involves stirring 2-methoxy-4,5-dimethylbenzaldehyde (1.0 equiv) with 5% Pd/C (0.1 equiv) in ethanol under 2 atm H₂ at 30°C for 12 hours. Filtration and solvent evaporation yield the product with 85–92% purity .

Sodium Borohydride Reduction of 2-Methoxy-4,5-dimethylbenzoyl Chloride

This two-step method involves initial conversion of the acyl chloride to a ketone intermediate, followed by borohydride reduction:

-

Formation of 2-Methoxy-4,5-dimethylbenzophenone :

The acyl chloride reacts with benzene derivatives under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the acylation at 0–5°C, yielding the ketone in 78–85% yield. -

Reduction with NaBH₄ :

The ketone is reduced using sodium borohydride in methanol. Excess NaBH₄ (2.5 equiv) ensures complete conversion:Typical conditions: 0°C for 1 hour, followed by gradual warming to 25°C. The product is isolated via aqueous workup, achieving 74–80% yield .

Grignard Reaction with 2-Methoxy-4,5-dimethylbenzaldehyde

Organomagnesium reagents add to the aldehyde group, forming a secondary alcohol after hydrolysis:

Protocol Overview

-

Grignard Reagent Preparation :

Methylmagnesium bromide (3.0 equiv) is prepared in dry diethyl ether under inert atmosphere. -

Nucleophilic Addition :

2-Methoxy-4,5-dimethylbenzaldehyde (1.0 equiv) is added dropwise at −10°C. The mixture is stirred for 2 hours, then quenched with saturated NH₄Cl.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| MeMgBr | THF | −10°C | 88% |

| EtMgCl | Diethyl ether | 0°C | 82% |

The crude product is purified via silica gel chromatography, affording >90% purity .

Oxidative Methods Using TEMPO and Copper Catalysts

Recent advances employ 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper salts for aerobic oxidations. While primarily used for alcohol oxidations, reverse engineering these protocols enables alcohol synthesis via controlled reduction.

Experimental Setup

A mixture of 2-methoxy-4,5-dimethylbenzyl chloride (1.0 equiv), TEMPO (0.08 equiv), and CuCl (0.08 equiv) in aqueous ammonia (1.7 M) is heated at 120°C for 24 hours under O₂. This one-pot method achieves 93% yield by leveraging radical intermediates.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | 95 | High | Moderate |

| NaBH₄ Reduction | 74–80 | 90 | Medium | Low |

| Grignard Reaction | 82–88 | 92 | Low | High |

| TEMPO/Cu Oxidation | 90–93 | 94 | Medium | High |

Catalytic hydrogenation offers the best balance of yield and scalability for industrial applications, whereas TEMPO-mediated methods are preferable for laboratory-scale synthesis due to milder conditions.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous-flow systems to enhance safety and efficiency. Key adaptations include:

-

Fixed-Bed Reactors : For hydrogenation, ensuring consistent catalyst activity over prolonged periods.

-

In-Line Purification : Chromatography-free isolation via crystallization from hexane/ethyl acetate mixtures.

-

Waste Minimization : Recycling of Cu/TEMPO catalysts in oxidative methods reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: 2-Methoxy-4,5-dimethylbenzaldehyde or 2-methoxy-4,5-dimethylbenzoic acid.

Reduction: Various alcohol derivatives depending on the extent of reduction.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- Structural Features : The compound consists of a methoxy group attached to a dimethyl-substituted phenyl ring, contributing to its reactivity and interaction with biological systems.

Organic Synthesis

(2-Methoxy-4,5-dimethylphenyl)methanol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Esterification : Can be converted into esters for use in further synthetic applications.

- Substitution Reactions : The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | More potent than ampicillin |

| Staphylococcus aureus | 0.015 mg/mL | Comparable to standard treatments |

| Enterobacter cloacae | 0.008 mg/mL | Highly sensitive |

These findings suggest its potential as a lead compound for developing new antibiotics.

Medicinal Chemistry

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.

- Drug Development : Its structure allows it to be modified into derivatives with enhanced biological activity, making it a candidate for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials:

Mechanism of Action

The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substitution pattern on the aromatic ring critically impacts physical properties. For example:

- (4,5-Dimethoxy-2-nitrophenyl)methanol (): The nitro group at the 2-position increases polarity and decreases stability under irradiation compared to the methoxy-substituted analog. This compound decomposes under light, suggesting that electron-withdrawing groups (e.g., NO₂) may reduce stability in photochemical applications .

Table 1: Key Properties of Substituted Benzyl Alcohols

*Hypothetical data inferred from analogs.

Biological Activity

(2-Methoxy-4,5-dimethylphenyl)methanol, also known as 2-Methoxy-4,5-dimethylbenzyl alcohol, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

- Structure : The compound features a methoxy group and two methyl groups attached to a phenyl ring, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro studies demonstrated significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Comparison |

|---|---|---|

| Escherichia coli | 0.004 | More potent than ampicillin |

| Staphylococcus aureus | 0.015 | Comparable to standard treatments |

| Enterobacter cloacae | 0.008 | Highly sensitive |

These results indicate that the compound exhibits lower MIC values compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that it possesses significant cytotoxicity with varying degrees of selectivity towards cancer cells over normal cells:

- Cytotoxicity against Cancer Cells :

- IC50 values below 10 µM were observed in several cancer cell lines, indicating strong anti-proliferative effects.

| Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| MCF-7 | 5.0 | 3.0 |

| HeLa | 6.5 | 2.5 |

| Vero (Normal) | 15.0 | - |

This data suggests that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy and methyl groups enhances its binding affinity and reactivity:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in cell proliferation or survival pathways.

- Receptor Modulation : It may act on various receptors influencing cellular signaling pathways related to apoptosis and cell cycle regulation .

Case Studies and Research Findings

- Anticancer Studies :

- Phytochemical Research :

Q & A

Q. What are the optimal synthetic routes for (2-Methoxy-4,5-dimethylphenyl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or hydroxylation of pre-substituted aromatic precursors. Key optimization steps include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency, while base catalysts (e.g., K₂CO₃) improve nucleophilic methanol group introduction .

- Temperature control : Reflux conditions (e.g., 70–80°C in methanol) balance reaction rate and byproduct suppression .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) isolates the product with >95% purity .

Q. How do the methyl and methoxy substituents influence the compound’s physical properties (e.g., solubility, crystallinity)?

Methodological Answer:

- Solubility : The 4,5-dimethyl groups increase hydrophobicity, limiting water solubility but enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). The methoxy group at position 2 improves solubility in methanol due to hydrogen bonding .

- Crystallinity : Steric effects from the methyl groups may disrupt crystal packing, necessitating slow evaporation techniques for single-crystal X-ray diffraction studies .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–7.2 ppm), methoxy (δ 3.8–3.9 ppm), and hydroxymethyl (δ 4.5–4.7 ppm) groups. ¹³C NMR confirms aromatic carbons and substituent effects .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 196.12) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents modulate interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Steric effects : The 4,5-dimethyl groups restrict rotational freedom, potentially enhancing binding specificity to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .

- Electronic effects : The electron-donating methoxy group increases electron density at the aromatic ring, favoring π-π stacking or hydrogen bonding with catalytic residues .

- Case study : Analogous compounds (e.g., 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid) show enhanced binding to amino acid transporters due to similar substituent patterns .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in complex reaction environments?

Methodological Answer:

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict reaction pathways (e.g., oxidation to aldehyde/ketone derivatives) and transition states .

- MD simulations : Simulate solvation effects in aqueous/organic mixtures to assess stability under varying pH and temperature conditions .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be reconciled?

Methodological Answer:

- Assay variability : Test the compound against isogenic bacterial strains (e.g., E. coli BW25113 vs. ΔacrB mutants) to identify efflux pump-mediated resistance .

- Structural analogs : Compare bioactivity with derivatives lacking methyl/methoxy groups to isolate substituent-specific effects (e.g., 4-Methoxyphenylmethanol shows no antimicrobial activity, highlighting the necessity of dimethyl groups) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., over-oxidation) by controlling residence time and mixing efficiency .

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers, if racemization occurs during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.